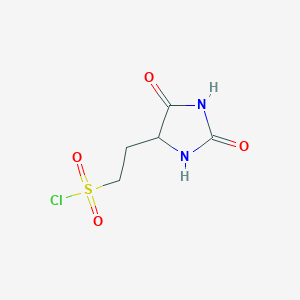

2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

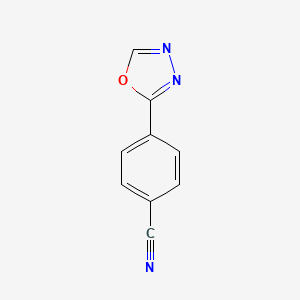

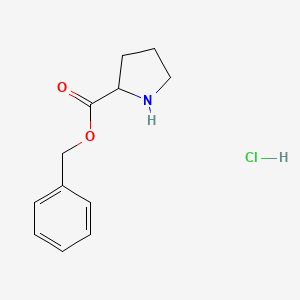

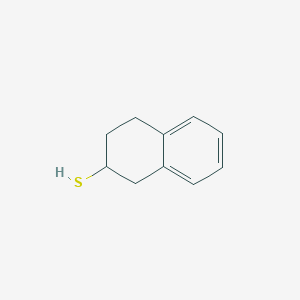

2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClN2O4S . It has a molecular weight of 226.64 .

Molecular Structure Analysis

This compound contains a total of 20 bonds: 13 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 urea (-thio) derivative, and 1 imide .Scientific Research Applications

Synthesis and Biological Screening

A study involved synthesizing ethylated sulfonamides with a 1,4-benzodioxane moiety. One compound, created by reacting 1,4-benzodioxane-6-amine with ethane sulfonyl chloride, was screened for various biological activities. It showed promising results as an inhibitor of lipoxygenase and certain bacterial strains (Irshad et al., 2016).

Novel Sulfonating Agent

In another study, 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride was used as a new sulfonating agent for amines. This compound was found to be effective in sulfonating primary and secondary amines and was stable under various conditions (Sakamoto et al., 2006).

Antibacterial Agents

A series of N-substituted sulfonamides bearing benzodioxane moiety were synthesized and tested for antibacterial activity. These compounds, synthesized using a process involving sulfonyl chloride, exhibited potent antibacterial properties against various bacterial strains (Abbasi et al., 2016).

Chemiluminescence Studies

A study synthesized sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and explored their base-induced chemiluminescence. This research provides insight into the stability and light-emitting properties of these compounds, which can have implications in analytical chemistry (Watanabe et al., 2010).

Enzyme Inhibitory Potential

Research was conducted to evaluate the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. These compounds were synthesized using sulfonyl chloride and tested against α-glucosidase and acetylcholinesterase, showing substantial inhibitory activity (Abbasi et al., 2019).

Antiviral Activity

A study synthesized new sulfonamide derivatives starting from 4-chlorobenzoic acid and tested them for antiviral activity. Some of these compounds, which involved the use of sulfonyl chloride in their synthesis, showed anti-tobacco mosaic virus activity (Chen et al., 2010).

Safety and Hazards

properties

IUPAC Name |

2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O4S/c6-13(11,12)2-1-3-4(9)8-5(10)7-3/h3H,1-2H2,(H2,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGFOZFJXDOHDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)C1C(=O)NC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280253 |

Source

|

| Record name | 2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dioxoimidazolidin-4-yl)ethanesulfonyl chloride | |

CAS RN |

5437-54-7 |

Source

|

| Record name | NSC16136 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine](/img/structure/B6143249.png)